molecular formula C15H20N4O3S B2696445 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 1797082-47-3

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2696445
CAS No.: 1797082-47-3
M. Wt: 336.41
InChI Key: LQMKFQPZFJLTKU-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a compound of significant interest in scientific research due to its complex structure and potential applications across various fields. The compound features a unique combination of dimethylamino, methylpyrimidinyl, and methoxybenzenesulfonamide groups, providing it with distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

  • Formation of the Pyrimidine Ring: : The 6-methylpyrimidin-4-yl component is often synthesized through a cyclization reaction involving methylamine and a suitable pyrimidine precursor.

  • Dimethylamino Group Introduction: : The dimethylamino group is introduced via nucleophilic substitution, commonly using dimethylamine and a suitable leaving group.

  • Methoxybenzenesulfonamide Formation: : This involves the sulfonylation of a methoxybenzene derivative, typically using sulfonyl chlorides.

Industrial Production Methods: For large-scale production, optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial. Continuous flow reactors and process intensification methods are employed to enhance yield and purity.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction of the sulfonamide group may yield amine derivatives.

  • Substitution: : The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

  • Sulfur-based Derivatives: : Through oxidation or substitution.

  • Amino Derivatives: : Via reduction or nucleophilic substitution.

Scientific Research Applications

The compound is extensively studied for its applications in various fields:

Chemistry

  • Catalysis: : Acts as a catalyst or ligand in various organic reactions.

  • Polymer Synthesis: : Used in the synthesis of specialty polymers with unique properties.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes, aiding in biological studies.

  • Fluorescent Probes: : Used in fluorescence microscopy and imaging techniques.

Medicine

  • Drug Development: : Potential candidate for drug discovery, targeting specific molecular pathways.

  • Diagnostics: : Utilized in the development of diagnostic agents for imaging.

Industry

  • Materials Science: : Employed in the development of advanced materials and coatings.

  • Agriculture: : Explored for use in agrochemicals and plant growth regulators.

Mechanism of Action

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide exerts its effects through interactions with molecular targets such as enzymes and receptors. The dimethylamino and methoxy groups facilitate binding to active sites, while the sulfonamide group can form strong hydrogen bonds, influencing the compound's reactivity and specificity.

Molecular Targets and Pathways Involved

  • Enzymes: : Inhibition of specific enzymes involved in metabolic pathways.

  • Receptors: : Binding to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide shares similarities with compounds featuring pyrimidine, sulfonamide, and methoxy groups but stands out due to its unique combination of functional groups.

Similar Compounds

  • 4-Methoxybenzenesulfonamide: : Shares the sulfonamide and methoxy group.

  • 6-Methylpyrimidin-4-yl Compounds: : Structurally similar pyrimidine core.

  • Dimethylamino Derivatives: : Common dimethylamino functional group.

Its unique structure imparts specific properties and reactivities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11-9-12(18-15(17-11)19(2)3)10-16-23(20,21)14-7-5-13(22-4)6-8-14/h5-9,16H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMKFQPZFJLTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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